molecular formula C20H19N3O4S2 B4152655 N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B4152655
M. Wt: 429.5 g/mol
InChI Key: QBRWWSNBJRJZFC-UHFFFAOYSA-N
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Description

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolidine ring, a benzothiazole moiety, and a methylsulfonyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the benzothiazole ring, the introduction of the methylsulfonyl group, and the coupling of the pyrrolidine ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yields and purity of the compound.

Chemical Reactions Analysis

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzothiazole or pyrrolidine rings.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Additionally, in industry, it may be used as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as those containing benzothiazole or pyrrolidine rings. Similar compounds may include 2-(4-methylphenyl)-1,3-benzothiazole and 3-pyrrolidinecarboxamide derivatives. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-12-3-5-14(6-4-12)23-11-13(9-18(23)24)19(25)22-20-21-16-8-7-15(29(2,26)27)10-17(16)28-20/h3-8,10,13H,9,11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRWWSNBJRJZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE
Reactant of Route 4
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE
Reactant of Route 5
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE

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